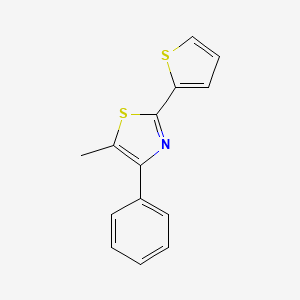

5-Methyl-4-phenyl-2-(2-thienyl)thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

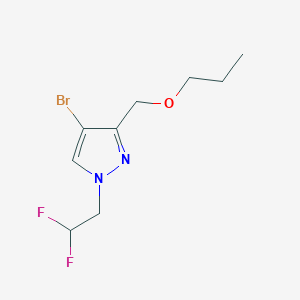

5-Methyl-4-phenyl-2-(2-thienyl)thiazole is a unique chemical compound with the linear formula C14H11N1S2 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification : Kumar, Parameshwarappa, and Ila (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles. This process involves chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent (Kumar, Parameshwarappa, & Ila, 2013).

Pharmacological Applications : A study by Gomha et al. (2017) synthesized a series of thiazole and 1,3,4-thiadiazole derivatives, including 4-Methyl-2-phenylthiazole-5-carbohydrazide, showing potent anticancer activity against Hepatocellular carcinoma cell line (HepG-2) (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Anticancer Agents : Romagnoli et al. (2012) discovered that 2-aryl/heteroaryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles, including derivatives with 3-thienyl moieties, exhibit potent anticancer activity and inhibit tubulin polymerization (Romagnoli, Baraldi, Kimatrai Salvador, Preti, Aghazadeh Tabrizi, Brancale, Fu, Li, Zhang, Hamel, Bortolozzi, Porcù, Basso, & Viola, 2012).

Antimicrobial Properties : Kapadia, Patel, Prajapati, Solankee, Solankee, & Solankee (2007) synthesized a series of thiazole compounds, including 2-(substituted phenyl)-3-(5-methyl thiazole)-4-thiazolidinones, demonstrating antimicrobial activity (Kapadia, Patel, Prajapati, Solankee, Solankee, & Solankee, 2007).

Selective Antimicrobial Activity : Xie, Cong, Zhao, Li, Xin, Hou, & Wang (2017) explored quaternary ammonium salts analogues, including 5-methyl-1,3,4-thiadiazole-2-thiol, showing potent antimicrobial effects against common pathogens (Xie, Cong, Zhao, Li, Xin, Hou, & Wang, 2017).

Antiprotozoal Activity : Verge & Roffey (1975) synthesized a series of 2-(5-nitro-2-thienyl)thiazoles demonstrating moderate activity against Trypanosoma cruzi and Trypanosoma rhodesiense in mice (Verge & Roffey, 1975).

Propiedades

IUPAC Name |

5-methyl-4-phenyl-2-thiophen-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS2/c1-10-13(11-6-3-2-4-7-11)15-14(17-10)12-8-5-9-16-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCUAOPBECGQBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-4-phenyl-2-(2-thienyl)thiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propan-2-ylacetamide](/img/structure/B2422386.png)

![2-(5-Methylthiophen-2-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2422390.png)

![1-(benzo[d]isoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide](/img/structure/B2422393.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2422395.png)

![4-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2422396.png)

![2-(2,5-Dimethylphenyl)-4-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2422404.png)